molecular formula C14H18F2O B7995644 3-(4,5-Difluoro-3-n-pentoxyphenyl)-1-propene

3-(4,5-Difluoro-3-n-pentoxyphenyl)-1-propene

Cat. No.: B7995644
M. Wt: 240.29 g/mol
InChI Key: VYZZVPDSUWOCNK-UHFFFAOYSA-N
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Description

3-(4,5-Difluoro-3-n-pentoxyphenyl)-1-propene is a fluorinated organic compound characterized by the presence of two fluorine atoms and a pentoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Difluoro-3-n-pentoxyphenyl)-1-propene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,5-difluorophenol and 1-bromopentane.

    Etherification: The 4,5-difluorophenol undergoes etherification with 1-bromopentane in the presence of a base such as potassium carbonate to form 4,5-difluoro-3-n-pentoxyphenol.

    Alkylation: The resulting 4,5-difluoro-3-n-pentoxyphenol is then subjected to alkylation with allyl bromide in the presence of a strong base like sodium hydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Difluoro-3-n-pentoxyphenyl)-1-propene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding epoxides or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products Formed

    Oxidation: Epoxides, ketones

    Reduction: Saturated derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

3-(4,5-Difluoro-3-n-pentoxyphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4,5-Difluoro-3-n-pentoxyphenyl)-1-propene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cell surface receptors to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Difluoro-3-n-pentoxyphenyl methyl sulfide
  • 4,5-Difluoro-3-n-pentoxyphenyl ethanol

Uniqueness

3-(4,5-Difluoro-3-n-pentoxyphenyl)-1-propene is unique due to its propene group, which imparts distinct chemical reactivity and potential applications compared to its similar compounds. The presence of the propene group allows for additional chemical modifications and functionalization, making it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

1,2-difluoro-3-pentoxy-5-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2O/c1-3-5-6-8-17-13-10-11(7-4-2)9-12(15)14(13)16/h4,9-10H,2-3,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZZVPDSUWOCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C(=CC(=C1)CC=C)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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